N-Desmethyl Asenapine Hydrochloride

Catalog No.
S863509
CAS No.
1170701-78-6
M.F
C₁₆H₁₅Cl₂NO
M. Wt
308.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Asenapine Hydrochloride

CAS Number

1170701-78-6

Product Name

N-Desmethyl Asenapine Hydrochloride

IUPAC Name

(2R,6R)-9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride

Molecular Formula

C₁₆H₁₅Cl₂NO

Molecular Weight

308.2

InChI

InChI=1S/C16H14ClNO.ClH/c17-10-5-6-16-12(7-10)14-9-18-8-13(14)11-3-1-2-4-15(11)19-16;/h1-7,13-14,18H,8-9H2;1H/t13-,14-;/m0./s1

SMILES

C1C2C(CN1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl

Synonyms

(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Hydrochloride;

Asenapine metabolite.

N-Desmethyl Asenapine Hydrochloride is the hydrochloride salt of N-desmethyl asenapine, a primary and pharmacologically distinct human metabolite of the atypical antipsychotic, Asenapine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGOWqaDKZ0WFfNmnjgKhVDXjjyckZrGOVZY9TUdiLAK7G4oZEpPz-8VqnKUm7IcJnIV5ag2_NYzOeGoIE5mIeHD4Fpa6W_cKRJrroulpZKXEowq4jplKFAtHlliuGtf5GIQFFWa)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEQWY9ihqbXgz6bYpyp2RUn2D1eQJo-DiP_QcnoNjBh6fM7ucwsMkwel2cefO6kX6D0VFl_bHrGjQgIU_btqsPaW_BIqCzBw2syiWjK3TSfzU-3QqV1Be21QZgUaBS-5EgiF-hgoMI_UOxryPPpdxiVL6btqRH4pHMnvs2UFvjqkWA%3D)] It serves as an essential analytical reference standard for researchers quantifying Asenapine metabolism in preclinical and clinical samples, developing bioanalytical methods, and investigating the parent drug's metabolic pathways and potential for drug-drug interactions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-dRZeKY-H74KI88tWWmO4rtLNIMF8REBSwGm9BXOSfUpanOYzelmBLt2XoJlhoPXxEMyjM08zTYV4ZSquLyhKy33ANMPN6Ky8I5jDfk_t2Oa3agPCJiy00JoOgGfswcmVBjY3YIiBE_8-jprjXBNUrEFMfh_7eq6ZJKNjB5iOBHIAH3W2xncXQBsXDnRDLYX-XYp4r0jbLRsAzg%3D%3D)] The hydrochloride form is typically utilized for its favorable handling properties, such as stability and solubility in aqueous solutions, which are critical for preparing accurate stock solutions in analytical laboratory workflows.

Direct substitution of N-Desmethyl Asenapine Hydrochloride with its parent compound, Asenapine, is invalid for any study focused on the drug's metabolism, toxicology, or the specific pharmacological activity of its metabolites. While Asenapine is the active therapeutic agent, its metabolites, including N-desmethyl asenapine, are generally considered to have negligible or significantly different activity at key dopaminergic and serotonergic receptors.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Therefore, using Asenapine as a proxy would prevent the accurate quantification of the metabolite in pharmacokinetic (PK) studies and mask any unique off-target effects or contributions to the overall safety profile attributable solely to N-desmethyl asenapine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)] For regulatory submissions or mechanistic research requiring precise metabolite identification and characterization, procuring the isolated metabolite is non-negotiable.

Essential for Accurate Bioanalytical Assays and Pharmacokinetic Modeling

N-Desmethyl Asenapine is a primary metabolite formed via cytochrome P450 isoenzymes (predominantly CYP1A2) and is a key analyte in pharmacokinetic studies of Asenapine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Its presence and concentration relative to the parent drug are critical endpoints in studies assessing drug clearance, half-life, and the impact of hepatic or renal impairment.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)] For these applications, an authenticated reference standard of N-Desmethyl Asenapine Hydrochloride is indispensable for calibrating analytical instrumentation (e.g., LC-MS/MS) and ensuring the accuracy and reproducibility of quantitative results submitted for regulatory review.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)] The hydrochloride salt form is commonly supplied for this purpose to ensure stability and solubility during the preparation of analytical standards.

Evidence DimensionUtility as an Analytical Standard
Target Compound DataRequired for quantification of the N-desmethyl metabolite in biological matrices.
Comparator Or BaselineAsenapine (parent drug); cannot be used to quantify its own metabolite.
Quantified DifferenceQualitative; functionally non-interchangeable for metabolite-specific assays.
ConditionsPharmacokinetic studies, bioanalytical method validation (e.g., LC-MS), drug metabolism research.

This compound is a required purchase for any laboratory needing to accurately measure Asenapine metabolism or validate a bioanalytical assay for regulatory or research purposes.

Differentiated Pharmacological Profile: Reduced Receptor Affinity Compared to Parent Drug

Unlike the parent drug Asenapine, which has a high affinity for multiple dopamine and serotonin receptors, N-desmethyl asenapine is considered to have negligible effects due to its significantly lower affinity for these key pharmacological targets.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] While specific Ki values are not detailed in comparative studies, multiple reviews and pharmacological summaries consistently classify N-desmethyl asenapine, along with the N+-glucuronide metabolite, as inactive or possessing clinically insignificant activity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] This distinction is critical for researchers isolating the therapeutic effects of the parent drug from the background biological activity of its metabolites.

Evidence DimensionReceptor Binding Affinity / Pharmacological Activity
Target Compound DataNegligible or significantly lower affinity for key dopaminergic and serotonergic receptors.
Comparator Or BaselineAsenapine (parent drug); potent antagonist at multiple D2 and 5-HT receptors (e.g., Ki at 5-HT2A = 0.06 nM, 5-HT2C = 0.03 nM, D2 = 1.3 nM).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEnEiVzdEUOqzbJjfCRlYXlrqVCuu8I3v_EfXI6lc1odltG3yKciyOOlKgQxv3AZ1deAK4xT6GWq-APorXBnuNFH_XcKHzCa5pUJOKRwfn9NlYaibz2YizOCoIFbCGgMl91L9g%3D)]
Quantified DifferenceQualitative but definitive; described as inactive vs. highly active.
ConditionsIn vitro receptor binding assays.

Procuring this metabolite allows researchers to definitively rule out its contribution to the primary efficacy or side-effect profile of Asenapine, a key requirement for mechanistic and safety pharmacology studies.

Handling and Formulation: Defined Solubility Profile for Aqueous Media

N-Desmethyl Asenapine Hydrochloride is described as slightly soluble in water and very slightly soluble in methanol, while being slightly soluble in DMSO with heating.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] This contrasts with the parent compound, Asenapine Maleate, which is also poorly soluble in water and presents challenges in formulation that necessitate complex strategies like nanoparticles or co-crystals to improve dissolution.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)] The defined hydrochloride salt form provides a consistent starting material with a known, albeit limited, aqueous solubility profile, which is a critical parameter for preparing standardized solutions for analytical testing or initial in vitro screening without the need for complex formulation.

Evidence DimensionSolubility
Target Compound DataSlightly soluble in water; very slightly soluble in methanol.
Comparator Or BaselineAsenapine Maleate (parent drug salt); poorly soluble in water, requiring formulation strategies like nanoparticles to enhance dissolution.
Quantified DifferenceQualitative; provides a standardized, characterized salt form for direct use in preparing analytical solutions.
ConditionsAqueous and organic solvents at room temperature.

For buyers in analytical or early-stage research, this compound provides a reliable, off-the-shelf salt form with characterized solubility, avoiding the formulation development required for the less soluble parent drug.

Quantitative Bioanalysis and Pharmacokinetic (DMPK) Studies

This compound is the correct choice for use as a certified reference standard in LC-MS/MS or other bioanalytical methods to quantify levels of the N-desmethyl metabolite in plasma, urine, or tissue samples from subjects administered Asenapine.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHoUu_BNexzWr1Jr45rYGDV_1RXDV17lGMbIiMdqnvgx31YAr2Pp5JlvKlVnD5bOpMdYBrAYbqonpzwDQ9ivIARFAKjF0kTQ13er-qzO8YmxRTC41pkVMBcCzFCUvz2KdhPMhBZiKjhFiTGafBV6mjFUzdg)] Its use is essential for building accurate pharmacokinetic models and assessing bioequivalence.

Drug-Drug Interaction and Metabolism Pathway Analysis

As a primary metabolite of CYP1A2-mediated oxidation, N-Desmethyl Asenapine HCl is critical for in vitro studies using human liver microsomes or recombinant enzymes to investigate the metabolic stability of Asenapine and its potential for interactions with CYP1A2 inhibitors (like fluvoxamine) or inducers.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqT-CpYjMXukVyhdCngQxneLqZ9DPxSJQWYG6C69nehi6C8jljFph5sXzesTU70vsOdOrtagrAwIboNsZvJvF1OFZ8MtIw58vMS95YGDEoWLg20ODJou3eOcEDg7-MoOMcNBmQ5Mv7x21AgQ%3D%3D)]

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

In the synthesis and quality control of Asenapine active pharmaceutical ingredient (API), this well-characterized metabolite serves as a necessary impurity standard to develop and validate analytical methods that ensure the final drug product meets purity specifications set by regulatory bodies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGy_QIgVqJuqWS2gjq6mfDinx2QHufp0xHAeAxLWr1cd-mrK0EYEZSsrMIXI9KhGeqij7LqboMNMdC8zZUmzckqa0rQsBrs8bxsGMsnc9AJnxmtNNM_Y_6DCI4UKKDVV1-Bpespvu_Xw98Irf26bt_EDTdERA3Caj3IDPJSQpdcnirS0xPI3x7n5EyJAinLq3_oPY51b7U%3D)]

Dates

Last modified: 04-14-2024

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